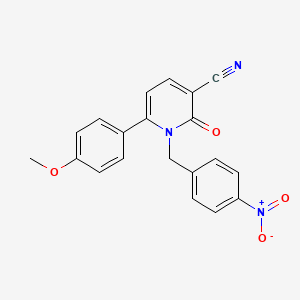

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MNPD and belongs to the class of pyridine derivatives. MNPD has been synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Photosensitive Protecting Groups

Photosensitive Protecting Groups — A Review

This study reviews the utilization of photosensitive protecting groups, including 2-nitrobenzyl and others, in synthetic chemistry. The application of such groups is promising for future developments, although it's still at a developmental stage (Amit, Zehavi, & Patchornik, 1974).

Oxazine and Benzoxazine Compounds

1,2-Oxazines, 1,2-benzoxazines and related compounds

This chapter discusses the synthesis and importance of 1,2-oxazines and 1,2-benzoxazines, derived from cyclization processes involving nitroso compounds. These compounds are significant in chemistry for their use as chiral synthons and in various reactions (Sainsbury, 1991).

Antioxidant Activity Analysis

Analytical Methods Used in Determining Antioxidant Activity A Review

This paper presents critical insights into tests used for determining antioxidant activity, highlighting various chemical and electrochemical methods. It suggests these assays are crucial for analyzing the antioxidant capacity of complex samples, including potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution of the nitro-group

This research outlines the reaction mechanisms involving nucleophilic aromatic substitution of the nitro-group. It reviews recent literature and suggests that such reactions can proceed through an addition-elimination mechanism, offering insights into synthetic applications involving nitro groups (Pietra & Vitali, 1972).

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation process

This study reviews the degradation of acetaminophen, a process relevant for environmental science and water treatment. It discusses kinetics, mechanisms, and by-products of degradation by advanced oxidation processes (AOPs), highlighting the potential for these processes to address recalcitrant compounds in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Photochromism of Ortho-nitrobenzylpyridines

Photochromism of ortho-nitrobenzylpyridines A brief overview

This review details the reaction mechanism of photochromic ortho-nitrobenzylpyridines, highlighting their potential applications in photon-based electronics due to their photochromic activity in the solid state and polystability (Naumov, 2006).

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-1-[(4-nitrophenyl)methyl]-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-27-18-9-4-15(5-10-18)19-11-6-16(12-21)20(24)22(19)13-14-2-7-17(8-3-14)23(25)26/h2-11H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRERSTOCJGZYKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)

![4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B2391604.png)

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)

![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)